molecular formula C20H22N2O2S B2524511 N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide CAS No. 477554-53-3

N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide

Cat. No. B2524511
M. Wt: 354.47
InChI Key: CXFJJLIBCDTDHF-UHFFFAOYSA-N
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Description

The compound "N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with biological activities, which can provide insights into the chemical class to which the compound belongs. Benzamide derivatives are known for their diverse biological properties and are often explored for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of amide bonds and the incorporation of various functional groups to achieve the desired biological activity. For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a method known for its efficiency and reduced reaction times . Another approach reported the synthesis of N-(4-methylbenzyl)benzamide using CuI as a catalyst, highlighting the importance of catalysts in the synthesis of such compounds . These methods could potentially be adapted for the synthesis of "N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal lattice and intermolecular interactions . These interactions, including hydrogen bonds and π-π interactions, play a crucial role in the stability and properties of the crystals. The molecular structure of the compound would likely exhibit similar characteristics, with potential for specific interactions based on its functional groups.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. For instance, the presence of a thiazole ring can lead to heterocyclization reactions, as seen in the synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides . The compound "N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide" may also undergo similar reactions, contributing to its chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. For example, the crystal structure and intermolecular interactions can affect the melting point and thermal stability of the compound . The presence of specific functional groups can also impact the photoluminescence and piezoelectric properties, as well as the compound's ability to form supramolecular gels . These properties are essential for the potential application of "N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide" in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Anticancer Activity

A series of benzamide derivatives, including structures related to N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide, have been synthesized and evaluated for their anticancer activity against multiple cancer cell lines. These compounds showed moderate to excellent anticancer activities, indicating their potential as therapeutic agents against cancer. For example, substituted benzamides have been tested against breast, lung, colon, and ovarian cancer cells, demonstrating significant anticancer effects in comparison to reference drugs such as etoposide (Ravinaik et al., 2021).

Antimicrobial and Antifungal Agents

Compounds structurally related to N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide have been synthesized and screened for their antimicrobial and antifungal properties. This research demonstrates the potential of these compounds as effective agents against various microbial and fungal pathogens. For instance, benzamide derivatives have shown promising results as antifungal agents, highlighting their role in addressing fungal infections (Narayana et al., 2004).

Anti-Infective Applications

The broader class of thiazolides, to which N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide is related, has been studied for its anti-infective properties against a range of pathogens. Thiazolides, including nitazoxanide, have shown effectiveness against intestinal and extracellular protozoan parasites, bacteria, and viruses. This indicates the potential of N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide derivatives in treating various infectious diseases (Esposito et al., 2005).

Supramolecular Gelators

Research on N-(thiazol-2-yl)benzamide derivatives, closely related to the compound of interest, has explored their application as supramolecular gelators. These studies aim to understand the role of methyl functionality and S⋯O interaction in gelation behavior, which is significant for developing new materials with potential applications in drug delivery systems and tissue engineering (Yadav & Ballabh, 2020).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. It could be of interest in medicinal chemistry if it exhibits biological activity, or in materials science if it has unique physical properties .

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-4-5-12-24-17-9-6-15(7-10-17)20(23)22-16-8-11-19-18(13-16)21-14(2)25-19/h6-11,13H,3-5,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFJJLIBCDTDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide

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